N-丁基-4-羟基苯甲酰胺

描述

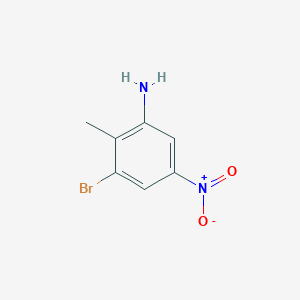

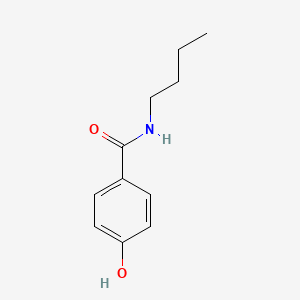

N-butyl-4-hydroxybenzamide is a chemical compound with the molecular formula C11H15NO2 . It has a molecular weight of 193.25 .

Molecular Structure Analysis

The InChI code for N-butyl-4-hydroxybenzamide is1S/C11H15NO2/c1-2-3-8-12-11(14)9-4-6-10(13)7-5-9/h4-7,13H,2-3,8H2,1H3,(H,12,14) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.

科学研究应用

Electrocatalysis

N-butyl-4-hydroxybenzamide: has potential applications in electrocatalysis , particularly within deep eutectic solvents (DESs) . DESs are gaining attention due to their eco-friendly and cost-effective nature, and their use in electrocatalyst synthesis could be revolutionary. The compound could play a role in the synthesis of electrocatalysts or as a component within the solvent systems used for electrocatalytic reactions.

Organic Synthesis

In the realm of organic chemistry , N-butyl-4-hydroxybenzamide can be utilized in cascade C-H activation/annulation reactions . These reactions are crucial for constructing complex organic molecules, including pharmaceuticals. The compound’s role in facilitating these reactions could lead to the development of new synthetic pathways for medicinal compounds.

Pharmacology

N-butyl-4-hydroxybenzamide: is also relevant in pharmacology . It can be used as a building block for the synthesis of various drugs . Its structural properties may allow it to interact with biological targets, potentially leading to the development of new therapeutic agents.

Material Science

In material science , this compound could be involved in the development of new materials with specific properties . Its molecular structure could be beneficial in creating polymers or other materials that require a balance of rigidity and flexibility.

Environmental Science

N-butyl-4-hydroxybenzamide: may have applications in environmental science . While specific applications are not detailed, its chemical properties could make it useful in environmental sampling, pollutant degradation, or as a component in green chemistry applications .

Analytical Chemistry

Lastly, in analytical chemistry , N-butyl-4-hydroxybenzamide could serve as a standard or reagent in various analytical techniques . Its purity and stability make it suitable for use in calibrating instruments or as a reference compound in the analysis of complex mixtures.

作用机制

Target of Action

N-butyl-4-hydroxybenzamide is a complex compound with a diverse range of targetsIt’s known that many benzamides, including n-butyl-4-hydroxybenzamide, have significant interactions with various proteins and enzymes in the body .

Mode of Action

It’s known that benzamides often act as inhibitors or activators of their target proteins or enzymes . They can bind to these targets, altering their conformation and thus their function. This can lead to a cascade of biochemical reactions, resulting in the observed pharmacological effects .

Biochemical Pathways

The biochemical pathways affected by N-butyl-4-hydroxybenzamide are diverse and complex, given the compound’s broad range of targets. It’s known that benzamides can influence several biochemical pathways, potentially leading to various downstream effects . .

Pharmacokinetics

It’s known that the solubility of a compound in water can significantly impact its bioavailability . N-butyl-4-hydroxybenzamide has been prepared in water-soluble salt forms to improve its bioavailability .

Result of Action

The molecular and cellular effects of N-butyl-4-hydroxybenzamide’s action are diverse, given its broad range of targets. It’s known that benzamides can have significant pharmacological effects, potentially leading to various therapeutic applications .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-butyl-4-hydroxybenzamide. Factors such as pH, temperature, and the presence of other compounds can impact the compound’s stability and its interactions with its targets . .

属性

IUPAC Name |

N-butyl-4-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-3-8-12-11(14)9-4-6-10(13)7-5-9/h4-7,13H,2-3,8H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNCAIPZFMVZIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-4-hydroxybenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292601.png)

![3-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292614.png)

![6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292615.png)

![3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292616.png)

![6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1292620.png)

![4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1292622.png)